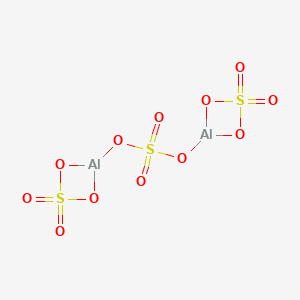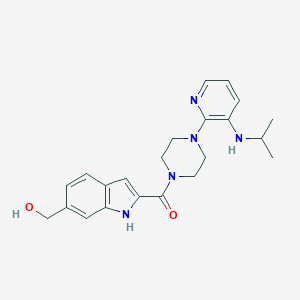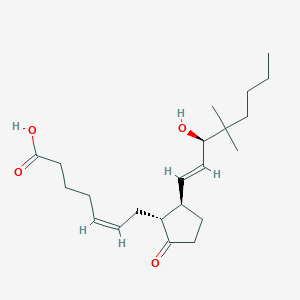
11-脱氧-16,16-二甲基前列腺素E2
描述
科学研究应用
11-脱氧-16,16-二甲基前列腺素E2具有广泛的科学研究应用,包括:
化学: 用作各种化学反应的试剂,以研究其性质和反应性。
生物学: 研究其在细胞过程中的作用及其对不同细胞类型的影响。
作用机制
生化分析
Biochemical Properties
11-deoxy-16,16-dimethyl Prostaglandin E2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to stimulate the synthesis of multiple proteins, protecting renal proximal tubular epithelial cells . The nature of these interactions involves exerting anti-oxidative stress .
Cellular Effects
The compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of 11-deoxy-16,16-dimethyl Prostaglandin E2 is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for both EP2 and EP3 receptors, it plays a crucial role in these processes .
Dosage Effects in Animal Models
The effects of 11-deoxy-16,16-dimethyl Prostaglandin E2 vary with different dosages in animal models. It is an effective inhibitor of gastric acid secretion and ulcer formation in rats, with ED50 values of 1 mg/kg and 0.021 mg/kg respectively .
准备方法
合成路线和反应条件
11-脱氧-16,16-二甲基前列腺素E2的合成涉及多个步骤,包括对肾近端小管上皮细胞中蛋白质合成的选择性刺激 . 该化合物通常使用DMF、DMSO和乙醇等有机溶剂的组合合成 . 反应条件通常包括室温储存,稳定性可达两年 .
工业生产方法
This compound的工业生产方法没有被广泛记录。 该化合物以各种数量用于研究目的,表明它是在相对大规模上生产的 .
化学反应分析
反应类型
11-脱氧-16,16-二甲基前列腺素E2经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 取代反应可以将新的官能团引入分子中。
常用试剂和条件
这些反应中使用的常用试剂包括氧化剂、还原剂和各种有机溶剂 . 这些反应的条件通常包括受控温度和特定pH值,以确保预期的结果。
主要形成的产物
相似化合物的比较
类似化合物
前列腺素E2: 11-脱氧-16,16-二甲基前列腺素E2的天然类似物,具有类似的生物活性,但稳定性较差。
前列腺素F2α: 另一种前列腺素类似物,以其在诱导平滑肌收缩中的作用而闻名。
16,16-二甲基前列腺素E2: 一种密切相关的化合物,具有类似的生物活性.
独特性
This compound的独特性在于,与其他前列腺素类似物相比,它具有更高的稳定性和效力 . 它抑制胃酸分泌和预防溃疡形成的能力使其成为科学研究和潜在治疗应用的宝贵化合物 .
属性
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVDFDWPQHXBA-QEJIITRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


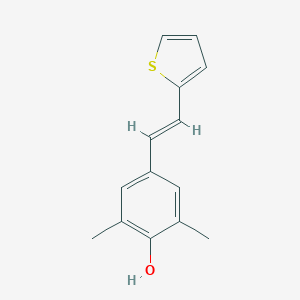
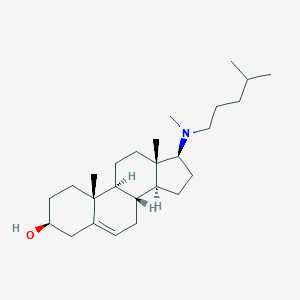
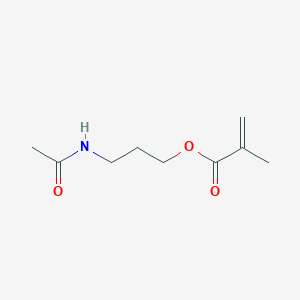
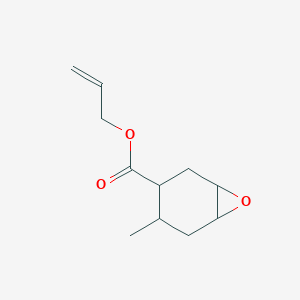
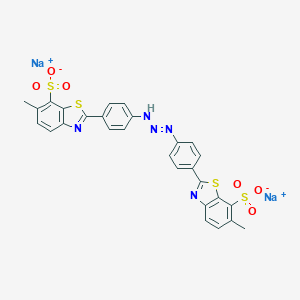
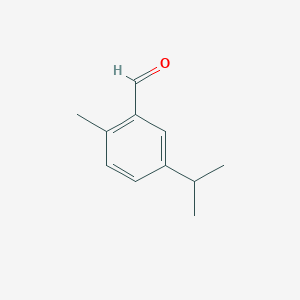
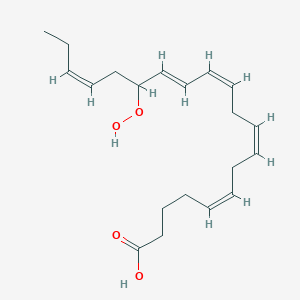
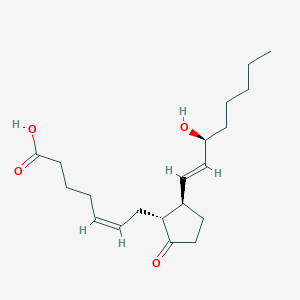
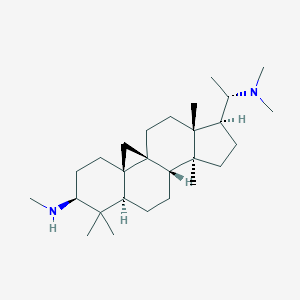
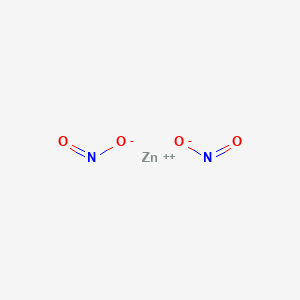
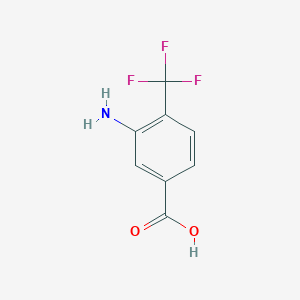
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)
